molecular formula C17H13F13O5S B14393497 3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione CAS No. 89863-64-9

3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione

Cat. No.: B14393497
CAS No.: 89863-64-9
M. Wt: 576.3 g/mol
InChI Key: QEIDSSJMTJUIRR-UHFFFAOYSA-N
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Description

3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione is a complex organic compound characterized by the presence of a furan ring, a tridecafluorohexane sulfonyl group, and a pentane-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione typically involves multiple steps, starting with the preparation of the furan ring and the tridecafluorohexane sulfonyl group. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tridecafluorohexane Sulfonyl Group: This step involves the reaction of a suitable sulfonyl chloride with a tridecafluorohexane derivative in the presence of a base.

    Coupling of the Furan and Sulfonyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides or thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies due to its unique structural features.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials, such as fluorinated polymers or surfactants.

Mechanism of Action

The mechanism by which 3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione exerts its effects depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione is unique due to the presence of the tridecafluorohexane sulfonyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and stability. This makes it particularly valuable for applications requiring these specific characteristics.

Properties

CAS No.

89863-64-9

Molecular Formula

C17H13F13O5S

Molecular Weight

576.3 g/mol

IUPAC Name

3-[1-(furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)ethyl]pentane-2,4-dione

InChI

InChI=1S/C17H13F13O5S/c1-7(31)11(8(2)32)9(10-4-3-5-35-10)6-36(33,34)17(29,30)15(24,25)13(20,21)12(18,19)14(22,23)16(26,27)28/h3-5,9,11H,6H2,1-2H3

InChI Key

QEIDSSJMTJUIRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C1=CC=CO1)C(=O)C

Origin of Product

United States

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